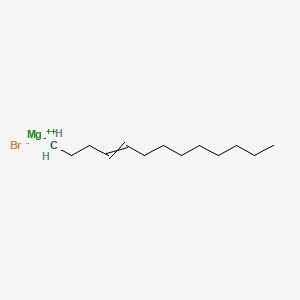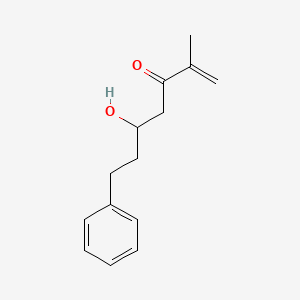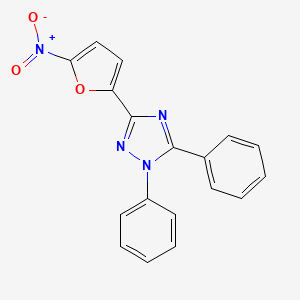![molecular formula C22H20O6 B12521171 Acetic acid;benzo[a]anthracene-3,4-diol CAS No. 671780-76-0](/img/structure/B12521171.png)
Acetic acid;benzo[a]anthracene-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;benzo[a]anthracene-3,4-diol is a compound that combines the properties of acetic acid and benzo[a]anthracene-3,4-diol. Benzo[a]anthracene is a polycyclic aromatic hydrocarbon known for its environmental and health impacts, particularly its carcinogenic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo[a]anthracene derivatives, including benzo[a]anthracene-3,4-diol, often involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic conditions. For example, the cyclization of 2-arylmethylbenzoic acid with triflic acid, followed by reductive dehydration using sodium borohydride, can yield benzo[a]anthracene derivatives .
Industrial Production Methods
Industrial production of such compounds typically involves large-scale organic synthesis techniques, including Friedel-Crafts reactions, cyclodehydration, and metal-catalyzed reactions. These methods are optimized for yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;benzo[a]anthracene-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzo[a]anthracene derivatives, quinones, and dihydro compounds .
Applications De Recherche Scientifique
Acetic acid;benzo[a]anthracene-3,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its interactions with biological macromolecules and its potential genotoxic effects.
Medicine: Investigated for its carcinogenic properties and potential use in cancer research.
Industry: Utilized in the development of organic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mécanisme D'action
The mechanism of action of benzo[a]anthracene-3,4-diol involves its metabolic activation to reactive intermediates, such as diol-epoxides. These intermediates can form covalent adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound interacts with enzymes like cytochrome P450 and epoxide hydrolase during its metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring fusion pattern.
Uniqueness
Acetic acid;benzo[a]anthracene-3,4-diol is unique due to its specific substitution pattern and the presence of both acetic acid and diol functionalities. This combination imparts distinct chemical reactivity and potential biological activity compared to other polycyclic aromatic hydrocarbons .
Propriétés
Numéro CAS |
671780-76-0 |
|---|---|
Formule moléculaire |
C22H20O6 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
acetic acid;benzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H12O2.2C2H4O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14;2*1-2(3)4/h1-10,19-20H;2*1H3,(H,3,4) |
Clé InChI |
YGQXACQPDJEJLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=C4O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12521105.png)
![4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid](/img/structure/B12521109.png)


![2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B12521137.png)





![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)
![3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12521166.png)
